咖啡酸甲酯

描述

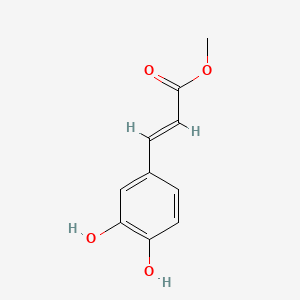

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is an α-glucosidase inhibitor . Its physical form is a powder . Methyl caffeate can be found in the fruit of Solanum torvum . It shows an antidiabetic effect in streptozotocin-induced diabetic rats .

Synthesis Analysis

A series of caffeic acid derivatives were synthesized via a modified Wittig reaction . All reactions were performed in water medium at 90 °C . The aqueous Wittig reaction worked best when one unprotected hydroxyl group was present in the phenyl ring . The olefinations in the aqueous conditions were also conducted with good yields in the presence of two unprotected hydroxyl groups .Molecular Structure Analysis

The nucleotide sequence analysis of COMT gene revealed that COMT protein is composed of 346 amino acids with molecular formula C1679H2623N445O482S20 and molecular mass of 37.4 kDa . The protein is a homodimer with SAM/SAH binding being regulated by 13 conserved amino acid residues .Chemical Reactions Analysis

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is an α-glucosidase inhibitor . Its physical form is a powder .Physical And Chemical Properties Analysis

Methyl caffeate has a chemical formula of C10H10O4 and a molar mass of 194.186 g·mol−1 . It is stable if stored as directed and should be protected from light and heat . It is recommended to store it in a tightly closed container and keep it refrigerated .科学研究应用

抗高血糖活性:咖啡酸甲酯表现出显著的抗高血糖作用和作为口服降糖药的潜力。它显示出降低血糖和增加链脲佐菌素诱导的糖尿病大鼠体重,同时上调胰腺中的 GLUT4 和再生 β 细胞 (Gandhi 等人,2011 年)。

抗癌活性:从刺茄果中分离出的咖啡酸甲酯对 MCF-7 乳腺癌细胞表现出有效的细胞毒性。它通过激活 caspase 和线粒体释放细胞色素 c 在这些细胞中诱导凋亡 (Balachandran 等人,2015 年)。

抑制 DNA 甲基化:发现两种常见的咖啡多酚咖啡酸和绿原酸以浓度依赖性方式抑制 DNA 甲基化。这项研究为饮食中儿茶酚可以作为 DNA 甲基化抑制剂的想法提供了机制基础 (Lee 和 Zhu,2006 年)。

抗氧化特性:对咖啡酸链断裂抗氧化机制的研究表明,咖啡酸甲酯产生了几种具有三环结构的新型过氧化物,表明抗氧化反应机制复杂 (Masuda 等人,2008 年)。

神经保护作用:咖啡酸甲酯在各种神经元细胞损伤模型中表现出神经保护特性。它减弱了过氧化氢诱导的神经元细胞损伤,并且在诱导细胞损伤之前和期间给予时有效 (Jantas 等人,2020 年)。

增强胰岛素分泌:从毛桃 (Prunus persica (L.) Batsch) 花中分离的咖啡酸甲酯被发现可以增强葡萄糖刺激的胰岛素分泌,并可能有助于 2 型糖尿病的管理 (Lee 等人,2021 年)。

安全和危害

Methyl caffeate is toxic and contains a pharmaceutically active ingredient . It may cause eye and skin irritation, and irritation of the digestive tract . It may also cause respiratory tract irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

属性

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic acid methyl ester | |

CAS RN |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。